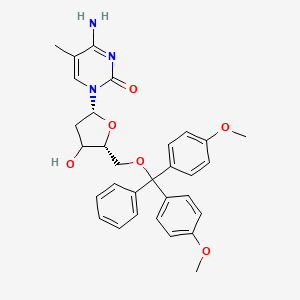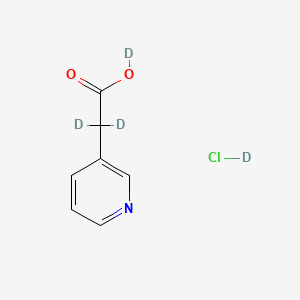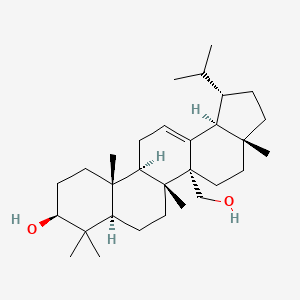
Obtusalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Obtusalin is a triterpenoid compound first identified in the plant Rhododendron dauricum. It exhibits ultraviolet absorption at 210 nanometers and has demonstrated antibacterial properties . The molecular formula of this compound is C30H50O2, and it has a molecular weight of 442.72 grams per mole .
Preparation Methods
Synthetic Routes and Reaction Conditions
Obtusalin can be synthesized through various chemical reactions involving triterpenoid precursors. The synthetic routes typically involve multiple steps, including cyclization, oxidation, and reduction reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from natural sources, such as Rhododendron dauricum. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound. Advanced techniques like high-performance liquid chromatography are employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Obtusalin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
Obtusalin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds and studying their chemical properties.
Industry: Utilized in the production of antibacterial agents and other chemical products
Mechanism of Action
Obtusalin exerts its antibacterial effects by disrupting the cell membrane integrity of bacteria, leading to cell lysis and death. It targets specific molecular pathways involved in bacterial cell wall synthesis and membrane function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound interferes with key enzymes and proteins essential for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
Obtusalin is structurally similar to other triterpenoids, such as:
- Ursolic acid
- Oleanolic acid
- Betulinic acid
Uniqueness
This compound’s uniqueness lies in its specific antibacterial properties and its ultraviolet absorption at 210 nanometers, which distinguishes it from other triterpenoids. Additionally, its molecular structure and functional groups contribute to its distinct chemical and biological activities .
Conclusion
This compound is a versatile triterpenoid compound with significant antibacterial properties and a wide range of scientific research applications. Its unique chemical structure and reactivity make it a valuable compound for further study and potential therapeutic development.
Properties
Molecular Formula |
C30H50O2 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(1S,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bS)-5a-(hydroxymethyl)-3a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O2/c1-19(2)20-10-13-27(5)16-17-30(18-31)21(25(20)27)8-9-23-28(6)14-12-24(32)26(3,4)22(28)11-15-29(23,30)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t20-,22-,23+,24-,25+,27+,28-,29+,30-/m0/s1 |
InChI Key |
HRQKASMTNHWIHD-FQCCYSHTSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@]2([C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)CO)C)(C)C)O)C)C |
Canonical SMILES |
CC(C)C1CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





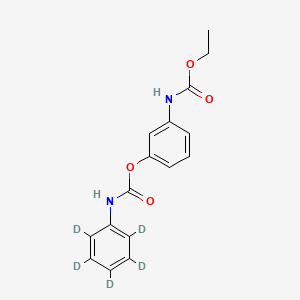
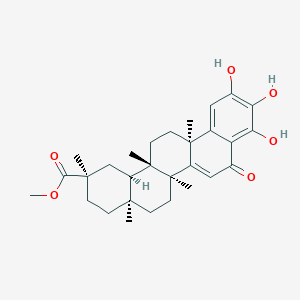
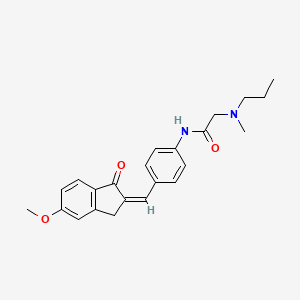
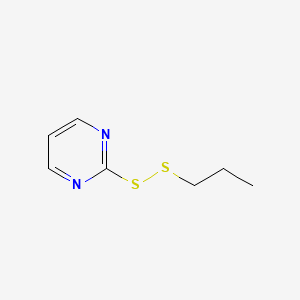
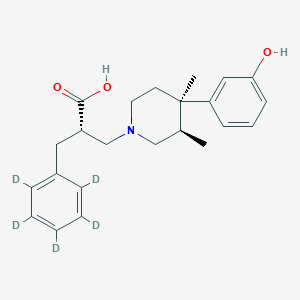
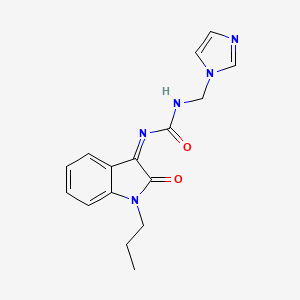
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
